molecular formula C17H20N2O2 B7054145 3-(2-methylpropoxy)-N'-phenylbenzohydrazide

3-(2-methylpropoxy)-N'-phenylbenzohydrazide

Cat. No.: B7054145
M. Wt: 284.35 g/mol
InChI Key: VFAYALNLDTZYCQ-UHFFFAOYSA-N
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Description

3-(2-methylpropoxy)-N’-phenylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety substituted with a 2-methylpropoxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropoxy)-N’-phenylbenzohydrazide typically involves the reaction of 3-(2-methylpropoxy)benzoic acid with phenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide bond, and the product is then purified by recrystallization.

Industrial Production Methods

Industrial production of 3-(2-methylpropoxy)-N’-phenylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropoxy)-N’-phenylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-(2-methylpropoxy)-N’-phenylbenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methylpropoxy)-N’-phenylbenzohydrazide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methylpropoxy)benzoic acid: A precursor in the synthesis of 3-(2-methylpropoxy)-N’-phenylbenzohydrazide.

    Phenylhydrazine: Another precursor used in the synthesis.

    Other benzohydrazides: Compounds with similar structures but different substituents.

Uniqueness

3-(2-methylpropoxy)-N’-phenylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2-methylpropoxy group and a phenyl group on the benzohydrazide scaffold differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

3-(2-methylpropoxy)-N'-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13(2)12-21-16-10-6-7-14(11-16)17(20)19-18-15-8-4-3-5-9-15/h3-11,13,18H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAYALNLDTZYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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